2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine

Lipophilicity Drug-likeness Passive permeability

Researchers developing ATP-competitive kinase inhibitors often encounter scaffolds with confounding H-bond donor (HBD) interactions that compromise selectivity profiling. This 2,4-diethoxy pyrido[3,2-d]pyrimidine eliminates that variable: • Zero HBDs vs. ≥2 for diamino analogs-minimizes spurious hinge-binding and enables >10-fold kinase selectivity shifts upon derivatization. • Predicted LogP ~3.63 enhances passive membrane permeability, circumventing RFC transporter dependency in cellular assays. • Ambient storage stability reduces infrastructure overhead vs. hydrolytically labile dichloro precursors. Supplied at ≥98% purity for reproducible SAR and chemical biology probe development.

Molecular Formula C17H16FN3O2
Molecular Weight 313.33 g/mol
CAS No. 917758-94-2
Cat. No. B12621727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine
CAS917758-94-2
Molecular FormulaC17H16FN3O2
Molecular Weight313.33 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)OCC
InChIInChI=1S/C17H16FN3O2/c1-3-22-16-15-14(20-17(21-16)23-4-2)10-9-13(19-15)11-5-7-12(18)8-6-11/h5-10H,3-4H2,1-2H3
InChIKeyZOLQNQSTJMVDNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine: Core Scaffold Profile


2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine (CAS 917758-94-2) is a trisubstituted heterocyclic compound built on the pyrido[3,2-d]pyrimidine scaffold [1]. With a molecular formula of C₁₇H₁₆FN₃O₂ (MW 313.33 g·mol⁻¹), it features ethoxy groups at the C-2 and C-4 positions and a 4-fluorophenyl group at C-6 . The pyrido[3,2-d]pyrimidine core is a recognized pharmacophore in kinase inhibition and antifolate drug discovery programs [2], making substituted variants of this scaffold relevant for medicinal chemistry, chemical biology probe development, and structure–activity relationship (SAR) exploration.

Zero H-bond donors at C-2/C-4 may support kinase selectivity profiling workflows
Predicted lipophilicity profile supports passive permeability assay context
Ambient-stable scaffold supports parallel synthesis and SAR library workflows
O-alkyl substitution pattern supports comparative metabolic stability studies

Why 2,4-Diethoxy Substitution Is Essential


Interchanging pyrido[3,2-d]pyrimidine analogs without considering C-2 and C-4 substituent identity introduces uncontrolled variability in drug-likeness and target engagement parameters. For instance, the 2,4-dichloro congener (CAS 917758-92-0) serves primarily as a reactive synthetic intermediate with high electrophilicity, while the 2,4-diamino series is biased toward dihydrofolate reductase (DHFR) recognition [1]. The 2,4-diethoxy variant replaces ionizable amino groups and labile chloro substituents with neutral ethoxy ethers, fundamentally altering hydrogen-bond donor/acceptor profiles, lipophilicity (LogP ~3.63 ), and passive membrane permeability potential. Class-level evidence demonstrates that even single-atom changes at these positions can shift kinase selectivity profiles by >10-fold [2]; therefore, substitution of the 2,4-diethoxy compound with a dichloro, diamino, or diol analog without revalidation of the target SAR compromises experimental reproducibility and procurement rationale.

Target pathway mismatch
2,4-diamino analogs are biased toward DHFR recognition; diethoxy substitution may shift target engagement away from antifolate pathways, requiring revalidation of target SAR.
Handling and stability context
2,4-dichloro congener is moisture-sensitive and requires inert storage; the diethoxy compound avoids reactive chloro groups but substitution without stability verification can introduce unexpected degradation in assay buffers.
Kinase selectivity profile shift
Reduction of H-bond donor count from ≥2 to zero may substantially alter kinase selectivity fingerprints; class-level data indicate >10-fold selectivity changes with donor removal on related scaffolds.

Key Differentiation Evidence for 2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine


Lipophilicity Advantage vs. 2,4-Diamino Series

The 2,4-diethoxy derivative displays a calculated octanol–water partition coefficient (LogP) of 3.63, markedly higher than the 2,4-diamino-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine series for which experimental LogD₇.₄ values typically range between 1.2 and 2.5 [1]. This ~100-fold increase in theoretical partition coefficient is consistent with replacing two polar amino groups (H-bond donors) with neutral ethoxy moieties, which reduces topological polar surface area (tPSA: 57.1 Ų for the target compound vs. 89–105 Ų for typical 2,4-diamino analogs [1]).

Lipophilicity
Reported
LogP 3.63 (calc.) vs. LogD₇.₄ 1.2–2.5 for 2,4-diamino class; HBD 0 vs. ≥2
Supports passive permeability assay context
Computed LogP; experimental LogD for comparator series
Lipophilicity Drug-likeness Passive permeability Antifolate Physicochemical property

Metabolic Stability: Ethoxy vs. Amino Substituents

The 2,4-diethoxy substitution pattern replaces oxidation-prone aromatic amino groups with ether linkages. Literature on structurally related pyrido[3,2-d]pyrimidines indicates that 2,4-diamino substituents are susceptible to N-dealkylation and N-oxidation by CYP450 isoforms, contributing to high intrinsic clearance in human liver microsomes (HLM Clint > 50 µL·min⁻¹·mg⁻¹) [1]. By contrast, ethoxy-containing analogs typically show improved microsomal stability due to the absence of primary amine metabolic soft spots, with class-level data indicating ≥2-fold reduction in oxidative clearance for O-alkyl vs. N-alkyl substituents [2].

Metabolic Stability
Class-level
≥2-fold lower predicted oxidative clearance for ethoxy vs. amino substituents (O-dealkylation vs. N-dealkylation context)
Supports metabolic stability endpoint review
Inferred from CYP450 substrate recognition; direct experimental data unavailable
Metabolic stability Cytochrome P450 Microsomal clearance Bioisostere ADME

Diethoxy vs. Dichloro Intermediate Stability

The 2,4-dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine (CAS 917758-92-0) is a commonly used synthetic intermediate and appears in patent filings as a precursor for nucleophilic aromatic substitution (SNAr) diversification . However, the dichloro compound is moisture-sensitive and prone to hydrolysis under ambient conditions, complicating storage and handling. The 2,4-diethoxy compound, by contrast, is a stable, fully substituted entity that can be stored under standard laboratory conditions without special desiccation or inert-atmosphere protocols . This confers a practical handling advantage for laboratories performing parallel synthesis or late-stage functionalization, while still permitting further derivatization at unsubstituted positions on the scaffold.

Chemical Stability
Data to verify
2,4-diethoxy compound is stable under ambient storage; 2,4-dichloro analog is moisture-sensitive and requires inert atmosphere
Supports storage and handling context
Supplier-reported handling profile; validate per institutional protocol
Synthetic intermediate Chemical stability Electrophilicity SNAr Library synthesis

Kinase Selectivity via H-Bond Donor Deletion

The hinge-binding region of most protein kinases accepts hydrogen-bond donors from ATP-competitive inhibitors. The 2,4-diamino series engages the hinge via two NH₂ donor groups—a motif that contributes to potent but often promiscuous kinase inhibition [1]. The 2,4-diethoxy compound eliminates all hydrogen-bond donor capacity at the pyrimidine ring (HBD = 0 vs. HBD ≥ 2 for diamino analogs ), altering the pharmacophoric interaction fingerprint. In the related 4,7-disubstituted pyrido[3,2-d]pyrimidine CDK inhibitor series, removal of a single hinge-binding donor shifted CDK5 vs. DYRK1A selectivity by >10-fold [2], demonstrating how HBD count on this scaffold directly modulates selectivity.

Kinase Selectivity
Class-level
HBD count 0 (target) vs. ≥2 (diamino class); related CDK inhibitor series shows >10-fold selectivity shift upon donor removal
Supports kinase selectivity profiling
Evidence from 4,7-disubstituted pyrido[3,2-d]pyrimidines; requires target-specific validation
Kinase selectivity Hydrogen bond Hinge-binding Off-target Pharmacophore

Rule-of-Five Compliance vs. Larger Congeners

The target compound (MW 313.33; LogP 3.63; HBD 0; HBA 5) satisfies all four Lipinski Rule-of-Five criteria . In contrast, many biologically active trisubstituted pyrido[3,2-d]pyrimidines in the antiviral and immunosuppressive patent literature bear extended substituents (e.g., piperazine-benzamide, phenylpropionamide) that push MW beyond 450 Da and LogP above 5.0 [1]. This places the 2,4-diethoxy compound within a more favorable lead-like property space for fragment-based screening and early-stage hit-to-lead optimization.

Drug-likeness
Class-level
MW 313.33 · LogP 3.63 · HBD 0 · HBA 5 · TPSA 57.1 Ų · Ro5 violations: 0
Satisfies Rule-of-Five criteria
Computed properties; comparator patent compounds frequently exceed Ro5 bounds
Drug-likeness Rule of Five Lead-likeness Molecular weight ADME prediction

Conserved 6-(4-Fluorophenyl) Pharmacophore

Across the pyrido[3,2-d]pyrimidine patent and primary literature landscape, the 6-(4-fluorophenyl) substituent is a recurrent structural feature appearing in antiviral (HCV), immunosuppressive, and kinase-targeted compound series [1][2]. This substituent is hypothesized to occupy a conserved hydrophobic pocket and contribute to target binding via favorable van der Waals and potential π-stacking interactions . The 2,4-diethoxy compound retains this validated pharmacophoric element, distinguishing it from 6-unsubstituted or 6-alkyl congeners that lack this binding anchor.

6-Aryl Pharmacophore
Reported
6-(4-Fluorophenyl) substituent present; absent in 6-unsubstituted or 6-alkyl congeners
Retains conserved pharmacophoric anchor
Cross-patent analysis; binding contribution requires assay confirmation
Fluorophenyl 6-Substitution Pharmacophore SAR Scaffold hopping

Applications of 2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine


Kinase Selectivity Profiling

The zero H-bond donor profile of the 2,4-diethoxy compound (vs. ≥2 HBD for 2,4-diamino analogs ) makes it an ideal starting scaffold for designing ATP-competitive kinase inhibitors where hinge-binding promiscuity must be minimized. Based on class-level kinase selectivity data showing >10-fold selectivity shifts upon HBD modification in pyrido[3,2-d]pyrimidine CDK inhibitors [1], researchers can systematically derivatize the remaining accessible positions (C-7, C-8) to fine-tune selectivity while relying on the ethoxy groups to reduce spurious hinge interactions.

Passive Permeability Cellular Assays

With a LogP of 3.63 and zero HBDs, the compound is predicted to exhibit substantially higher passive membrane permeability than the 2,4-diamino series (LogD₇.₄ ~1.2–2.5) [2]. This property is valuable for intracellular target engagement studies in cell lines with low expression of active uptake transporters (e.g., certain cancer cell lines), where diamino antifolates rely on the reduced folate carrier (RFC) for cellular entry [3]. The diethoxy compound may circumvent RFC dependency, enabling target validation experiments in transporter-deficient models.

Stable Scaffold for SAR Library Synthesis

Unlike the hydrolytically sensitive 2,4-dichloro precursor (CAS 917758-92-0), the 2,4-diethoxy compound is stable under ambient conditions , making it a practical core scaffold for medicinal chemistry teams conducting parallel synthesis or high-throughput chemistry. The compound can be stored without inert-atmosphere equipment, reducing infrastructure costs for academic laboratories and small biotech procurement workflows.

O-Alkyl vs. N-Alkyl Metabolic Clearance

For ADME scientists comparing the metabolic fate of differently substituted pyrido[3,2-d]pyrimidines, the 2,4-diethoxy compound serves as a representative O-alkyl-substituted analog. Class-level data indicate that O-dealkylation proceeds at significantly slower rates than N-dealkylation by CYP450 enzymes [4], positioning this compound as a metabolically more stable comparator in head-to-head microsomal stability studies against 2,4-diamino or 2,4-bis(alkylamino) congeners.

Application
Selection Property
Validation Focus
Kinase selectivity profiling
Zero H-bond donors at pyrimidine ring
Kinase panel profiling; selectivity window assessment
Passive permeability assays
Lipophilicity and HBD profile
Intracellular target engagement in transporter-independent models
Medicinal chemistry library synthesis
Ambient storage stability
Reproducibility across parallel synthesis batches
Comparative ADME studies
O-alkyl substitution pattern
Microsomal stability vs. N-alkyl congeners
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